![molecular formula C18H18BrN3O B1657054 N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide CAS No. 5531-73-7](/img/structure/B1657054.png)
N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenylpropene moiety and an acetamide group. It is known for its potential biological activities and is of interest to researchers in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide typically involves the condensation of 2-bromo-3-phenylprop-2-enal with 2-(2-methylanilino)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.
Substitution: The bromine atom in the phenylpropene moiety can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-bromo-3-phenylprop-2-enylidene)amino]-2,5-dimethyl-3-furancarboxamide
- N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-[(2-methylanilino)acetamide
Uniqueness
N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide is unique due to its specific structural features, such as the presence of both a brominated phenylpropene moiety and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
5531-73-7 |
|---|---|
Fórmula molecular |
C18H18BrN3O |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C18H18BrN3O/c1-14-7-5-6-10-17(14)20-13-18(23)22-21-12-16(19)11-15-8-3-2-4-9-15/h2-12,20H,13H2,1H3,(H,22,23)/b16-11-,21-12+ |
Clave InChI |
XZZIGJLEBBGFLX-OQBHSHHWSA-N |
SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC(=CC2=CC=CC=C2)Br |
SMILES isomérico |
CC1=CC=CC=C1NCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br |
SMILES canónico |
CC1=CC=CC=C1NCC(=O)NN=CC(=CC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 3-methyl-1-phenyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1656973.png)
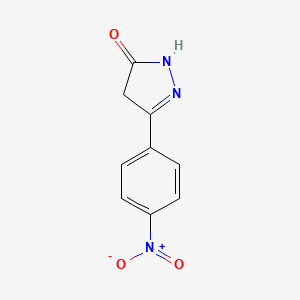
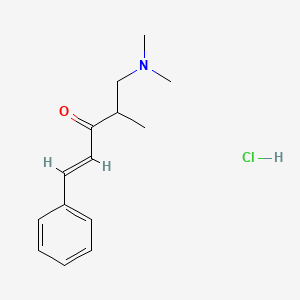
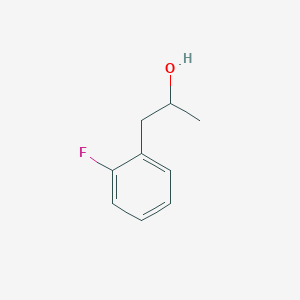
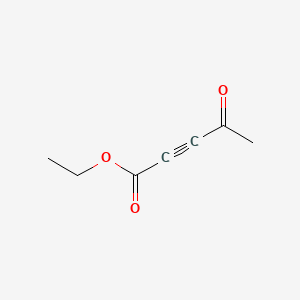
![N-(2,4-dibromophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B1656982.png)
![1,3-Dithiole-2-thione, 4,5-bis[(phenylmethyl)thio]-](/img/structure/B1656983.png)
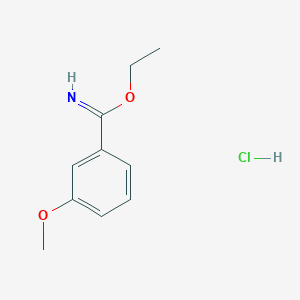
![[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate](/img/structure/B1656985.png)
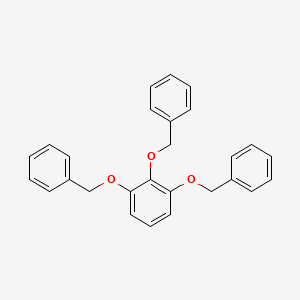

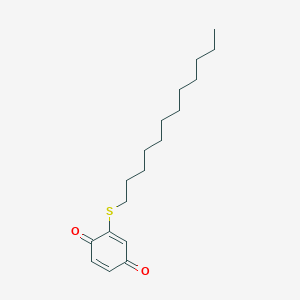
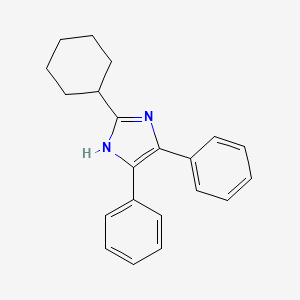
![(E)-1-Naphthalen-2-yl-N-[(E)-1-naphthalen-2-ylethylideneamino]ethanimine](/img/structure/B1656991.png)
